Dibenzo[a,c]phenazine-11,12-dicarbonitrile
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Overview
Description
Dibenzo[a,c]phenazine-11,12-dicarbonitrile is a complex organic compound known for its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,c]phenazine-11,12-dicarbonitrile typically involves a multi-step process starting from commercially available precursors. One common method includes the cyclization of appropriate aromatic precursors followed by nitrile group introduction. The reaction conditions often involve high temperatures and the use of catalysts to facilitate the cyclization and nitrile formation .
Industrial Production Methods: While specific industrial production methods are proprietary, they generally scale up the laboratory synthesis routes. These methods emphasize efficiency, yield optimization, and cost-effectiveness. Industrial synthesis may involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[a,c]phenazine-11,12-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Dibenzo[a,c]phenazine-11,12-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Research is ongoing into its potential biological activities, including its interactions with biomolecules.
Medicine: Its derivatives are being explored for potential therapeutic applications, particularly in drug design.
Mechanism of Action
The mechanism by which dibenzo[a,c]phenazine-11,12-dicarbonitrile exerts its effects is primarily related to its electronic structure. The compound can participate in electron transfer processes, making it valuable in optoelectronic applications. Its molecular targets and pathways involve interactions with other electronic materials, facilitating energy transfer and emission processes .
Comparison with Similar Compounds
- Phenazine
- Dibenzo[a,c]phenazine
- Polycyclic aromatic hydrocarbons (e.g., anthracene, pyrene)
These compounds are often compared based on their electronic properties, stability, and suitability for specific applications .
Properties
Molecular Formula |
C22H10N4 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
phenanthro[9,10-b]quinoxaline-11,12-dicarbonitrile |
InChI |
InChI=1S/C22H10N4/c23-11-13-9-19-20(10-14(13)12-24)26-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)25-19/h1-10H |
InChI Key |
IJFBKZGEYHINMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=C(C(=C5)C#N)C#N)N=C24 |
Origin of Product |
United States |
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